3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxypropyl chain, a benzofuran moiety, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Benzofuran Moiety: This step might involve a Friedel-Crafts acylation reaction to attach the benzofuran ring to the pyrrolone core.
Addition of the Methoxypropyl Chain: This can be done via an alkylation reaction using a suitable alkyl halide.
Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, which may lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine
Given its complex structure, the compound may exhibit pharmacological properties. It could be screened for activity against various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to interact with multiple biological targets makes it a promising candidate for drug development.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.
Molecular Targets and Pathways
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, influencing cellular responses.
DNA/RNA: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: shares similarities with other pyrrolone derivatives and benzofuran-containing compounds.
Uniqueness
- The unique combination of a pyrrolone core with a benzofuran moiety and a methoxypropyl chain distinguishes it from other compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, from organic synthesis to potential therapeutic uses. Further research into its properties and mechanisms of action could uncover new opportunities for its utilization in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO5/c1-15-13-18-14-17(9-10-19(18)30-15)22(26)20-21(16-7-4-3-5-8-16)25(11-6-12-29-2)24(28)23(20)27/h3-5,7-10,14-15,21,26H,6,11-13H2,1-2H3/b22-20+ |
InChI Key |
IPKATUBBUMUIFN-LSDHQDQOSA-N |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4)O |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4)O |
Origin of Product |
United States |
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